molecular formula C14H15NOS B14889958 n-(Phenyl(thiophen-2-yl)methyl)propionamide

n-(Phenyl(thiophen-2-yl)methyl)propionamide

Cat. No.: B14889958
M. Wt: 245.34 g/mol
InChI Key: XDEPSWIXKSVAID-UHFFFAOYSA-N
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Description

n-(Phenyl(thiophen-2-yl)methyl)propionamide is an organic compound with the molecular formula C14H15NOS It features a thiophene ring, a phenyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Phenyl(thiophen-2-yl)methyl)propionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

n-(Phenyl(thiophen-2-yl)methyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of n-(Phenyl(thiophen-2-yl)methyl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and phenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(Phenyl(thiophen-2-yl)methyl)propionamide is unique due to the presence of both the thiophene ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs .

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-[phenyl(thiophen-2-yl)methyl]propanamide

InChI

InChI=1S/C14H15NOS/c1-2-13(16)15-14(12-9-6-10-17-12)11-7-4-3-5-8-11/h3-10,14H,2H2,1H3,(H,15,16)

InChI Key

XDEPSWIXKSVAID-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2

Origin of Product

United States

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